Cas no 351329-40-3 (6-BROMO-2-(2,4-DIMETHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID)
6-BROMO-2-(2,4-DIMETHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID Chemical and Physical Properties
Names and Identifiers
-
- 6-BROMO-2-(2,4-DIMETHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID
- AC1LNRIH
- ALBB-000449
- BBL016628
- CTK6J9462
- MolPort-000-151-955
- PubChem6156
- ST033637
- STK425457
-
- MDL: MFCD01812952
- Inchi: InChI=1S/C18H14BrNO4/c1-23-11-4-5-12(17(8-11)24-2)16-9-14(18(21)22)13-7-10(19)3-6-15(13)20-16/h3-9H,1-2H3,(H,21,22)
- InChI Key: LWOVGJUFNHFSQQ-UHFFFAOYSA-N
- SMILES: COC1=CC(=C(C=C1)C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
6-BROMO-2-(2,4-DIMETHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B013885-250mg |
6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid |
351329-40-3 | 250mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B013885-500mg |
6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid |
351329-40-3 | 500mg |
$ 300.00 | 2022-06-07 | ||
| TRC | B013885-1000mg |
6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid |
351329-40-3 | 1g |
$ 480.00 | 2022-06-07 | ||
| Fluorochem | 014449-1g |
6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid |
351329-40-3 | 1g |
£205.00 | 2022-03-01 | ||
| Fluorochem | 014449-5g |
6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid |
351329-40-3 | 5g |
£715.00 | 2022-03-01 | ||
| Fluorochem | 014449-10g |
6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid |
351329-40-3 | 10g |
£1225.00 | 2022-03-01 | ||
| Chemenu | CM112908-5g |
6-bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid |
351329-40-3 | 95% | 5g |
$420 | 2021-08-06 | |
| Chemenu | CM112908-10g |
6-bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid |
351329-40-3 | 95% | 10g |
$720 | 2021-08-06 | |
| Chemenu | CM112908-1g |
6-bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid |
351329-40-3 | 95% | 1g |
$*** | 2023-05-30 | |
| abcr | AB379990-500 mg |
6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid |
351329-40-3 | 500MG |
€195.40 | 2022-06-10 |
6-BROMO-2-(2,4-DIMETHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID Suppliers
6-BROMO-2-(2,4-DIMETHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 6-BROMO-2-(2,4-DIMETHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID
6-Bromo-2-(2,4-Dimethoxyphenyl)Quinoline-4-Carboxylic Acid: A Comprehensive Overview
6-Bromo-2-(2,4-Dimethoxyphenyl)Quinoline-4-Carboxylic Acid (CAS No: 351329-40-3) is a highly specialized organic compound with significant potential in various scientific and industrial applications. This compound belongs to the quinoline family, which is a heterocyclic aromatic system widely studied for its unique chemical properties and biological activities. The presence of the bromine atom at the 6th position and the 2,4-dimethoxyphenyl group at the 2nd position imparts distinctive electronic and steric characteristics to the molecule, making it a valuable substrate for further chemical modifications and functionalization.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 6-Bromo-2-(2,4-Dimethoxyphenyl)Quinoline-4-Carboxylic Acid through multi-step processes involving advanced coupling reactions and selective oxidation techniques. Researchers have demonstrated that the carboxylic acid group at the 4th position can be readily converted into other functional groups, such as esters or amides, facilitating its use in diverse applications ranging from pharmaceuticals to materials science.
The quinoline skeleton in 6-Bromo-2-(2,4-Dimethoxyphenyl)Quinoline-4-Carboxylic Acid has been extensively studied for its role in modulating biological systems. Recent studies have highlighted its potential as a lead compound in drug discovery programs targeting various diseases, including cancer and neurodegenerative disorders. The bromine substituent at the 6th position has been shown to enhance the compound's bioavailability and stability, while the 2,4-dimethoxyphenyl group contributes to its ability to interact with specific biological targets.
In addition to its biological applications, 6-Bromo-2-(2,4-Dimethoxyphenyl)Quinoline-4-Carboxylic Acid has found utility in materials science as a precursor for advanced functional materials. Its aromatic system and substituents make it an ideal candidate for use in organic electronics, where it can serve as a building block for semiconducting polymers or small molecules with tailored electronic properties.
From an analytical standpoint, 6-Bromo-2-(2,4-Dimethoxyphenyl)Quinoline-4-Carboxylic Acid has been employed as a reference standard in chromatographic and spectroscopic analyses due to its well-defined structure and distinct spectral features. Its use in these applications underscores its importance as a reliable tool for quality control and method validation in analytical chemistry.
In conclusion, 6-Bromo-2-(2,4-Dimethoxyphenyl)Quinoline-4-Carboxylic Acid (CAS No: 351329-40-3) stands out as a versatile compound with multifaceted applications across various scientific disciplines. Ongoing research continues to unlock new potentials for this compound, positioning it as a key player in future innovations within chemistry and related fields.
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